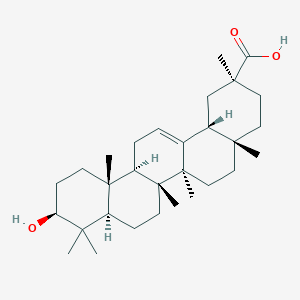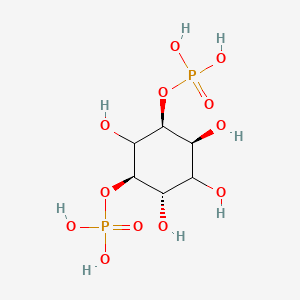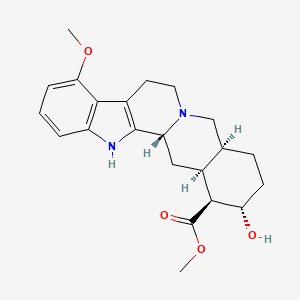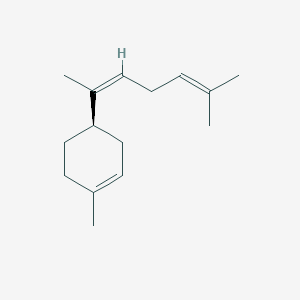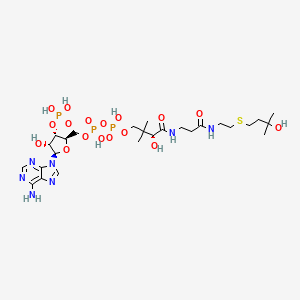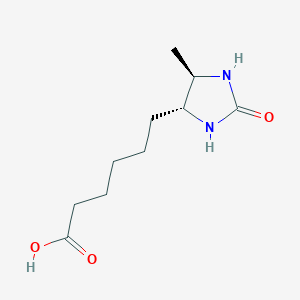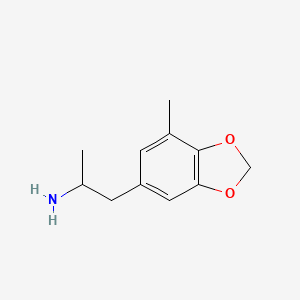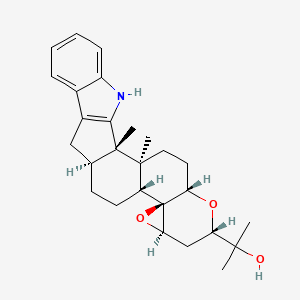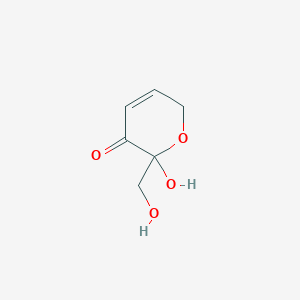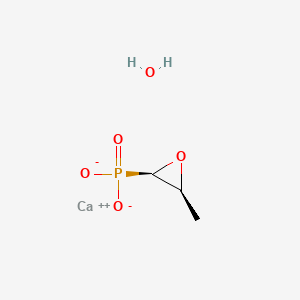
Fosfomycin calcium hydrate
Overview
Description
Fosfomycin calcium hydrate is an antibiotic compound known for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall, making it effective for treating various infections. Discovered in Spain in 1969, fosfomycin has been utilized in several forms, including fosfomycin tromethamine (a soluble salt for oral use) and fosfomycin disodium for intravenous applications, alongside fosfomycin calcium for oral use (Michalopoulos, Livaditis, & Gougoutas, 2011).
Synthesis Analysis
The synthesis of fosfomycin involves a unique process that includes the formation of a carbon-phosphorus bond. This process is catalyzed by the enzyme phosphoenolpyruvate phosphomutase, which is crucial in the biosynthetic pathway of fosfomycin. A noteworthy aspect of its synthesis is the transient cytidylylation of 2-hydroxyethylphosphonate by the bifunctional Fom1 enzyme, highlighting a revised pathway involving a CMP-conjugated intermediate (Cho et al., 2017).
Molecular Structure Analysis
Fosfomycin's molecular structure is distinguished by its epoxide ring and a direct carbon-phosphorus bond, essential for its antibacterial activity. The structure and mechanism of action of fosfomycin resistance protein, FosX, from Listeria monocytogenes have been detailed, illustrating the enzymatic hydration of fosfomycin to inactive forms (Fillgrove et al., 2007).
Chemical Reactions and Properties
Fosfomycin undergoes various chemical reactions related to its mechanism of action, including the inhibition of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase. This enzyme is vital in the first step of peptidoglycan biosynthesis, a critical component of the bacterial cell wall (Suarez & Mendoza, 1991).
Physical Properties Analysis
Fosfomycin's physical properties, including its low molecular weight and ability to form salts due to its acidic nature, contribute to its effectiveness and broad spectrum of activity. These properties enable fosfomycin to easily penetrate various tissues and fluids within the body, providing an effective treatment option for infections in locations such as the urinary tract, lungs, and bones (Pérez, Tapia, & Soraci, 2014).
Chemical Properties Analysis
The chemical properties of fosfomycin, including its bactericidal activity against a wide range of bacteria and its unique mechanism of action that differs from other antibiotics, make it a valuable tool in combating bacterial infections. Its ability to interfere with cell wall synthesis at an early stage allows it to be effective against multidrug-resistant strains, highlighting its potential in treating serious infections (Dijkmans et al., 2017).
Scientific Research Applications
Antibacterial Efficacy and Mechanism of Action
Fosfomycin, known for its bactericidal properties, effectively hampers cell wall synthesis in both Gram-positive and Gram-negative bacteria. This is achieved by targeting phosphoenolpyruvate synthetase, a critical enzyme in this process. The antibiotic boasts a broad spectrum, proving highly active against pathogens like Staphylococcus aureus, Enterococcus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Its unique action may enhance the effectiveness of other antibiotic classes, such as beta-lactams, aminoglycosides, and fluoroquinolones (Michalopoulos, Livaditis, & Gougoutas, 2011).
Applications in Veterinary Medicine
In veterinary medicine, fosfomycin demonstrates its prowess in combatting infections in animals, notably pigs. Studies highlight its effective penetration into swine intestinal cells (IPEC-J2 cells), making it a viable option for treating intestinal infections caused by bacteria like Escherichia coli and Salmonella enterica (Pérez, Martínez, Soraci, & Tapia, 2013). Furthermore, fosfomycin's ability to penetrate healthy and Lawsonia intracellularis-colonized swine intestinal mucosa, without statistical differences in antibiotic penetration, underscores its potential in addressing porcine proliferative enteropathy (Pérez Gaudio et al., 2018).
Protective Properties and Immunomodulatory Effects
Fosfomycin exhibits protective qualities against DNA damage and promotes phagocytosis, showcasing immunomodulatory effects. This is evident in its protection against nuclear changes suggestive of deoxynivalenol-induced apoptosis in intestinal cells, highlighting its broader role beyond mere antibacterial activity (Pérez Gaudio et al., 2020).
Resistance and Clinical Implications
The emergence of resistance to fosfomycin, particularly in in vitro settings, has been a subject of concern. However, this resistance is infrequently observed in clinical settings, likely due to the biological cost associated with resistance mutations. The clinical implications of such resistance, especially in the context of Pseudomonas aeruginosa and other pathogens, necessitate further investigation and cautious use in clinical scenarios (Falagas, Athanasaki, Voulgaris, Triarides, & Vardakas, 2019).
Mechanism of Action
Target of Action
Fosfomycin calcium hydrate primarily targets Peptidoglycan , a critical component of the bacterial cell wall . This compound is effective against both Gram-positive and Gram-negative bacteria .
Mode of Action
Fosfomycin is a phosphonic acid derivative that inhibits bacterial wall synthesis by inactivating the enzyme, pyruvyl transferase . This enzyme is crucial in the synthesis of cell walls by bacteria. Fosfomycin’s interaction with its target leads to the inhibition of the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA .
Biochemical Pathways
Fosfomycin affects the peptidoglycan biosynthesis pathway . It inhibits the initial step in this pathway by blocking the enzyme MurA, thereby preventing the formation of bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to bacterial death .
Pharmacokinetics
Fosfomycin is administered orally and has a low oral bioavailability . It is cleared via the kidneys, with the accumulated fraction of fosfomycin excreted in urine being around 18% . This is consistent with its low oral bioavailability and its almost exclusively renal clearance by glomerular filtration as unchanged drug . The pharmacokinetics of fosfomycin from urine concentrations after oral administration of calcium fosfomycin to healthy women have been evaluated .
Result of Action
The primary result of fosfomycin’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial death . By disrupting the integrity of the bacterial cell wall, fosfomycin causes the bacteria to become structurally compromised, leading to their death .
Action Environment
Fosfomycin’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to act synergistically with other antibiotics against clinically relevant bacteria . There is also growing interest in the potential of fosfomycin to treat more complex infections since it has retained activity against many difficult-to-treat strains of bacteria .
Biochemical Analysis
Biochemical Properties
Fosfomycin calcium hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This enzyme is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By covalently binding to a cysteine residue in the active site of MurA, this compound renders the enzyme inactive, thereby preventing the formation of N-acetylmuramic acid . This inhibition disrupts the bacterial cell wall synthesis, leading to cell lysis and death.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it reduces adhesion to urinary epithelial cells, which is crucial for preventing infections. It also impacts respiratory epithelial cells by reducing the adhesion of pathogens like Streptococcus pneumoniae and Haemophilus influenzae . Additionally, this compound influences cell signaling pathways and gene expression by inhibiting the synthesis of peptidoglycan, which is vital for maintaining cell wall integrity and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding covalently to the active site of the MurA enzyme, specifically targeting a cysteine residue. This binding inhibits the enzyme’s activity, preventing the formation of N-acetylmuramic acid, a precursor in the peptidoglycan biosynthesis pathway . The inhibition of this pathway disrupts bacterial cell wall synthesis, leading to cell death. This compound’s unique mechanism of action makes it effective against multidrug-resistant bacterial strains.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under various conditions, but its efficacy can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although degradation can occur under extreme conditions . In vitro and in vivo studies have demonstrated that this compound continues to inhibit bacterial growth effectively over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and gastrointestinal disturbances have been observed . Threshold effects indicate that there is a dosage range within which this compound is both safe and effective, but exceeding this range can lead to toxicity.
Metabolic Pathways
This compound is not metabolized extensively in the body and is primarily excreted unchanged in the urine . This characteristic allows it to maintain its antibacterial activity as it is eliminated from the body. The compound interacts with enzymes involved in renal excretion, ensuring its efficient removal from the bloodstream. This compound’s minimal metabolism reduces the risk of drug interactions and side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently. It does not bind significantly to plasma proteins, allowing it to diffuse freely into tissues . The volume of distribution is approximately 0.3 L/kg in healthy individuals, but this can increase in critically ill patients due to changes in vascular permeability . This compound’s ability to penetrate tissues, including the central nervous system, makes it effective against a wide range of infections.
Subcellular Localization
This compound localizes primarily in the cytoplasm of bacterial cells, where it exerts its inhibitory effects on the MurA enzyme. The compound’s small size and hydrophilic nature facilitate its diffusion across cell membranes . This compound does not require specific targeting signals or post-translational modifications to reach its site of action, allowing it to act quickly and effectively against bacterial pathogens.
properties
IUPAC Name |
calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O4P.Ca.H2O/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;1H2/q;+2;/p-2/t2-,3+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHCINMVQZDXTG-JSTPYPERSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)P(=O)([O-])[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)([O-])[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7CaO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181066 | |
| Record name | Fosfomycin calcium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26469-67-0 | |
| Record name | Fosfomycin calcium hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026469670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosfomycin calcium hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSFOMYCIN CALCIUM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T330QG2NYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



